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Compound of Interest

Compound Name: Rhodium(ll) octanoate, dimer

Cat. No.: B7818759

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Rhodium(ll) octanoate dimer, identified by CAS number 73482-96-9, is an organometallic

compound widely recognized for its catalytic prowess in organic synthesis. It is a dinuclear
rhodium(ll) complex where two rhodium atoms are bridged by four octanoate ligands. This
structure imparts unique reactivity, making it a valuable tool in modern synthetic chemistry.

Table 1: Chemical Identifiers and Properties

Property Value
CAS Number 73482-96-9
Molecular Formula Cs2He00sRh2
Molecular Weight 778.63 g/mol [1]
Dirhodium tetraoctanoate, Rhodium(Il)
Synonyms ) ) i )
octanoate dimer, Tetrakis(octanoato)dirhodium
Appearance Green to dark green crystalline powder[2]
B Soluble in hot alcohol, dichloromethane,
Solubility

toluene, and acetic acid.
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Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a
catalyst is paramount for its effective and safe handling in a laboratory setting.

Table 2: Physicochemical Data

Property Value
Melting Point 289-292 °C
Storage Temperature Room Temperature

Table 3: Safety and Hazard Information

Hazard Category GHS Pictogram Signal Word Hazard Statement

H302: Harmful if

Acute Toxicity (Oral) GHSO07 Warning
swallowed

] H413: May cause long
Aquatic Hazard

] None Warning lasting harmful effects
(Chronic)

to aquatic life

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this
chemical.

Synthesis of Rhodium(ll) Octanoate Dimer

A common and effective method for the synthesis of Rhodium(ll) octanoate dimer involves the
reaction of Rhodium(lll) chloride trihydrate with octanoic acid.

Experimental Protocol: Synthesis of Rhodium(ll) Octanoate Dimer[3]
e Reactants:

o Rhodium(lll) chloride trihydrate (RhCls-3H20)
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o Octanoic acid

o 10% Sodium hydroxide (NaOH) solution

o Water

e Procedure:

[¢]

Dissolve 5.30 g (22.5 mmol) of RhCl3-3H20 in 100 mL of water.

o With stirring, add 9.5 mL of octanoic acid.

o Heat the mixture to boiling.

o Adjust the pH to approximately 5 using a 10% NaOH solution.

o Reflux the mixture for 4 hours, during which a green precipitate will form.

o Filter the hot mixture and wash the precipitate with hot water until the filtrate is neutral.
o Dry the resulting green solid under vacuum at 80°C for 2 hours.

« Yield: This procedure typically yields around 7.55 g of Rhodium(ll) octanoate dimer,
corresponding to a yield of approximately 96.5%.[3]

Catalytic Applications and Mechanisms

Rhodium(ll) octanoate dimer is a versatile catalyst, primarily employed in C-H functionalization
and cyclopropanation reactions. Its utility stems from its ability to efficiently generate rhodium
carbene intermediates from diazo compounds.

C-H Functionalization

C-H functionalization is a powerful strategy in organic synthesis that allows for the direct
conversion of C-H bonds into new C-C or C-heteroatom bonds. Rhodium(ll) octanoate dimer is
an effective catalyst for such transformations, including intramolecular C-H amination reactions.

Experimental Protocol: Intramolecular C-H Amination of an Aryl Azide[4]
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e Reactants:

o

Aryl azide substrate (1)

[¢]

Rhodium(ll) octanoate dimer (Rh2(O2CC7H15)a4)

4A Molecular sieves

[¢]

[e]

1,2-Dichloroethane
e Procedure:

o To a mixture of the aryl azide (0.056 g, 0.246 mmol), Rhodium(ll) octanoate dimer (0.012
mmol), and 4A molecular sieves (0.056 g), add 1,2-dichloroethane (0.2 mL).

o Heat the resulting mixture to 60°C and stir for 16 hours.
o Cool the reaction mixture to room temperature and filter through silica gel.
o Concentrate the filtrate under reduced pressure.

o Purify the residue by MPLC (EtOAc:hexanes = 0:100 — 5:95) to afford the aminated
product.

« Yield: This protocol can provide the desired product in approximately 69% yield.[4]

Proposed Catalytic Cycle for Rhodium-Catalyzed C-H Amination
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Figure 1: Proposed catalytic cycle for C-H amination.

Cyclopropanation

Cyclopropanation reactions are fundamental transformations for the synthesis of three-
membered carbocyclic rings. Dirhodium(ll) carboxylates, including the octanoate dimer, are
highly effective catalysts for the reaction of diazo compounds with alkenes to form

cyclopropanes.

The general mechanism involves the formation of a rhodium carbene intermediate, which then
undergoes a concerted addition to the alkene. The bulky octanoate ligands can influence the
stereoselectivity of the reaction.

Table 4: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate (Representative
Data with Chiral Dirhodium Catalysts)

Chiral Rh(ll) Diastereomeric Enantiomeric

) Reference
Catalyst Ratio (dr) Excess (ee)
[General literature, not
Rh2(S-PTAD)a >99:1 97% B
specific to octanoate]
[General literature, not
Rh2(S-DOSP)4 98:2 98%

specific to octanoate]

Note: While Rhodium(ll) octanoate dimer itself is achiral, it serves as a precursor for the in-situ
formation of chiral catalysts or can be used in diastereoselective reactions. The data above
illustrates the potential for high stereoselectivity in rhodium-catalyzed cyclopropanations.

Proposed Mechanism for Rhodium-Catalyzed Cyclopropanation
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Figure 2: Mechanism of rhodium-catalyzed cyclopropanation.

Conclusion

Rhodium(ll) octanoate dimer is a robust and versatile catalyst with significant applications in
modern organic synthesis. Its efficacy in mediating key chemical transformations such as C-H
functionalization and cyclopropanation makes it an invaluable tool for researchers in both
academic and industrial settings, including those in the field of drug development where the
efficient construction of complex molecular architectures is crucial. The straightforward
synthesis and handling of this catalyst, coupled with its high reactivity, ensure its continued
importance in the synthetic chemist's toolkit. Further research into the development of chiral
variants and the expansion of its catalytic scope is an active area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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